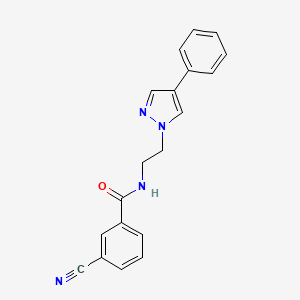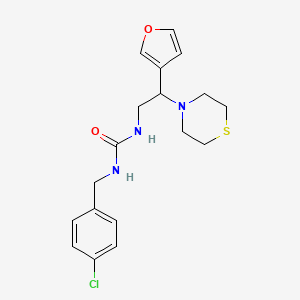
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide, also known as DMFB, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DMFB belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Antitumor Properties
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide, a fluorinated benzothiazole, has shown promising results in antitumor applications. Studies have indicated potent and selective in vitro antitumor properties against various cancer cell lines. For instance, Hutchinson et al. (2001) reported that fluorinated 2-(4-aminophenyl)benzothiazoles exhibited potent cytotoxicity in human breast cancer cell lines while being inactive against prostate, nonmalignant breast, and colon cells. Another study by Mortimer et al. (2006) highlighted the selective inhibitory activity of 2-phenylbenzothiazoles against lung, colon, and breast cancer cell lines (Hutchinson et al., 2001); (Mortimer et al., 2006).
Synthesis and Biological Evaluation
The synthesis of benzothiazole derivatives and their evaluation for anticancer activity has been a focal point of research. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazone derivatives, which showed probable anticancer activity against various cancer cell lines (Osmaniye et al., 2018).
Bioactivation and Mechanism of Action
The bioactivation and mechanism of action of these compounds have been studied to understand their antitumor effects. Wang and Guengerich (2012) explored the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s and their deactivation by cytochrome P450 2S1 (Wang & Guengerich, 2012).
Potential for Drug Delivery Systems
The potential of this compound in drug delivery systems has been explored. Noorian et al. (2020) studied the encapsulation of bioactive molecules in metal-organic frameworks for controlled topical drug delivery systems, indicating potential applications in cancer therapy (Noorian et al., 2020).
Propiedades
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-9-7-10(2)14-13(8-9)18-16(21-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXJAAAYHYUFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2858361.png)
![2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B2858365.png)



![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2858369.png)







